REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([CH2:12][C:13]([F:16])([F:15])[F:14])[C:9]([NH2:11])=O.[ClH:17]>C(OCC)C>[ClH:17].[CH3:7][CH:8]([CH2:12][C:13]([F:16])([F:15])[F:14])[CH2:9][NH2:11] |f:0.1.2.3.4.5,9.10|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
31.74 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)N)CC(F)(F)F
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated sodium sulfate solution
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth with diethyl ether
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
combined with product from a similar reaction of 2-methyl-4,4,4-trifluorobutyramide (25 g)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methylene chloride and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(CN)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.35 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 141.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([CH2:12][C:13]([F:16])([F:15])[F:14])[C:9]([NH2:11])=O.[ClH:17]>C(OCC)C>[ClH:17].[CH3:7][CH:8]([CH2:12][C:13]([F:16])([F:15])[F:14])[CH2:9][NH2:11] |f:0.1.2.3.4.5,9.10|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
31.74 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)N)CC(F)(F)F
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated sodium sulfate solution
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth with diethyl ether
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
combined with product from a similar reaction of 2-methyl-4,4,4-trifluorobutyramide (25 g)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methylene chloride and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(CN)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.35 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 141.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |